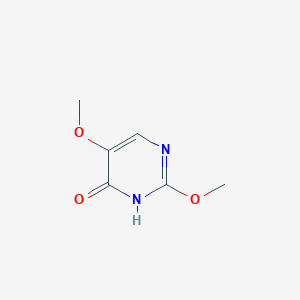

2,5-Dimethoxypyrimidin-4(3H)-one

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry and Medicinal Applications

Pyrimidine scaffolds are fundamental building blocks in the realm of heterocyclic chemistry and are of immense interest in medicinal applications. nih.gov These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, are integral components of nucleic acids (uracil, thymine, and cytosine) and are found in many natural products, including vitamin B1. nih.gov The versatility of the pyrimidine core allows for a wide range of structural modifications, making it a "privileged scaffold" in drug discovery. bohrium.com

The fusion of a pyrimidine ring with other molecular frameworks can enhance its interaction with the active sites of target enzymes. bohrium.com This has led to the development of numerous pyrimidine derivatives with a broad spectrum of biological activities. These derivatives have shown potential as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic agents. nih.gov Furthermore, pyrimidine-based compounds are being investigated for their roles in treating neurodegenerative diseases, such as Alzheimer's, and as anticonvulsants and antidepressants. bohrium.com The structural diversity and inherent bioactivity of pyrimidine polymers also make them promising candidates for applications in biomedical fields, including wound healing, due to their antimicrobial and anti-inflammatory properties. acs.org

Overview of 2,5-Dimethoxypyrimidin-4(3H)-one as a Unique Pyrimidine Derivative

This compound is a distinct derivative of pyrimidine that presents a unique set of chemical features for researchers. Its structure is characterized by a pyrimidin-4(3H)-one core with methoxy (B1213986) groups attached at the 2 and 5 positions. This specific substitution pattern influences its chemical reactivity and potential biological interactions. The presence of the methoxy groups can alter the electron distribution within the pyrimidine ring, thereby affecting its binding affinity to various biological targets.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2,5-dimethoxy-4-pyrimidinamine |

| CAS Number | 370103-23-4 alzchem.com |

| Molecular Formula | C6H8N2O3 alzchem.com |

| Molecular Weight | 156.14 g/mol alzchem.com |

| InChI Key | JEARLRMCZMBVFC-UHFFFAOYSA-N cymitquimica.com |

This data is compiled from multiple sources for comprehensive identification.

Scope and Research Focus for Advanced Investigation of the Chemical Compound

The unique structural attributes of this compound position it as a compound of interest for further scientific exploration. Current research is geared towards leveraging its distinct properties for various applications.

Key Research Areas:

Synthesis of Novel Derivatives: The core structure of this compound serves as a versatile starting point for the synthesis of more complex molecules. Researchers are exploring multicomponent reactions to create novel fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which have potential applications in medicinal chemistry. researchgate.net

Medicinal Chemistry and Drug Discovery: Building on the established biological importance of the pyrimidine scaffold, a primary focus is the investigation of this compound and its derivatives as potential therapeutic agents. The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. alzchem.com Research into related pyrimidine structures has shown promise in developing agents with anticancer and antiviral activities. mdpi.com

Materials Science: The potential for pyrimidine derivatives to form unique molecular assemblies opens up avenues in materials science. For instance, derivatives of similar pyrimidinones (B12756618) have been studied for their fluorescent properties and their ability to form aggregates with distinct morphologies, suggesting applications in biological imaging and nanotechnology.

The following table outlines the ongoing research directions for this compound:

| Research Area | Focus | Potential Applications |

| Synthetic Chemistry | Development of efficient synthetic routes to novel derivatives. researchgate.net | Access to a wider range of compounds for screening and development. |

| Medicinal Chemistry | Investigation of biological activity and structure-activity relationships. alzchem.commdpi.com | Discovery of new therapeutic agents for various diseases. |

| Materials Science | Exploration of photophysical properties and self-assembly. | Development of advanced materials for imaging and nanotechnology. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEARLRMCZMBVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433088 | |

| Record name | 2,5-Dimethoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370103-23-4 | |

| Record name | 2,5-Dimethoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethoxypyrimidin 4 3h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For pyrimidinone derivatives, NMR provides critical information about the electronic environment of each proton and carbon atom, enabling the complete assignment of the molecular skeleton.

One-dimensional ¹H and ¹³C NMR spectra offer the primary data for structural verification. The chemical shifts (δ) are indicative of the local electronic environment, while the integration of ¹H signals corresponds to the number of protons, and coupling patterns reveal neighboring protons.

While specific, peer-reviewed spectral data for 2,5-Dimethoxypyrimidin-4(3H)-one is not extensively published, the expected chemical shifts can be predicted based on its functional groups and data from analogous structures. The ¹H NMR spectrum is anticipated to show four distinct signals: a downfield singlet for the proton at the C6 position, two singlets in the methoxy (B1213986) region (3.5-4.0 ppm), and a broad singlet for the N-H proton, which may shift depending on solvent and concentration.

The ¹³C NMR spectrum would complement this by showing six distinct carbon signals. The carbonyl carbon (C4) would appear significantly downfield, while the carbons bearing methoxy groups (C2 and C5) would also be downfield due to the deshielding effect of the oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| N3-H | 10.0 - 12.0 | Broad Singlet | C4 (C=O) | 160 - 170 |

| C6-H | 7.5 - 8.0 | Singlet | C2 (C-O) | 155 - 165 |

| C5-OCH₃ | 3.8 - 4.0 | Singlet | C5 (C-O) | 140 - 150 |

| C2-OCH₃ | 3.9 - 4.1 | Singlet | C6 | 130 - 140 |

| C5-OCH₃ | 55 - 60 | |||

| C2-OCH₃ | 55 - 60 |

Two-dimensional (2D) NMR techniques are crucial for confirming assignments and elucidating through-bond and through-space correlations. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. For this compound, the absence of cross-peaks for the C6-H would confirm it is isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for unambiguous assignment of the C6 carbon by its correlation to the C6 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. nih.gov This could reveal the preferred conformation of the methoxy groups relative to the pyrimidinone ring. For example, a NOE cross-peak between the C6-H and the C5-OCH₃ protons would indicate their spatial proximity. Concentration-dependent ¹H NMR studies can also reveal intermolecular interactions, such as hydrogen bonding, where the N-H proton signal shifts downfield upon aggregation. acs.org

Mass Spectrometry for Molecular Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₆H₈N₂O₃), the molecular weight is 156.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z = 156. The fragmentation of the pyrimidinone core is expected to proceed through characteristic pathways, including the loss of small, stable molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 156 | [C₆H₈N₂O₃]⁺· | Molecular Ion (M⁺·) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 128 | [M - CO]⁺· | Loss of carbon monoxide from the pyrimidinone ring |

| 125 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 113 | [M - HNCO]⁺· | Loss of isocyanic acid (Retro-Diels-Alder type cleavage) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3300 | N-H stretch | Amide (lactam) |

| 2950 - 3050 | C-H stretch (sp³) | Methoxy groups |

| 1650 - 1690 | C=O stretch | Amide (lactam carbonyl) |

| 1580 - 1640 | C=N / C=C stretch | Pyrimidinone ring |

| 1200 - 1280 | C-O stretch (asymmetric) | Aryl ether (methoxy) |

| 1000 - 1050 | C-O stretch (symmetric) | Aryl ether (methoxy) |

The broad N-H stretching band and the strong carbonyl (C=O) absorption are definitive indicators of the 4(3H)-one tautomeric form. The presence of strong C-O stretching bands further confirms the two methoxy substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the analysis of numerous other pyrimidinone analogues provides a clear model for its expected solid-state behavior. nih.govnih.gov

A predominant feature in the crystal structures of pyrimidinones (B12756618) is the formation of robust hydrogen bonds. nih.govnih.gov The N-H group at the N3 position acts as a hydrogen bond donor, while the exocyclic oxygen of the carbonyl group at C4 serves as an acceptor. This arrangement facilitates the formation of highly stable, centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds.

Conformational Insights in Crystalline State

The conformation of this compound in the crystalline state is primarily determined by the interplay of intramolecular and intermolecular forces. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, insights into its solid-state conformation can be extrapolated from the extensive crystallographic studies conducted on analogous pyrimidinone derivatives.

The pyrimidin-4(3H)-one core is expected to be essentially planar, a common feature for this heterocyclic system due to the sp² hybridization of the ring atoms. The primary conformational flexibility would arise from the orientation of the two methoxy groups at the C2 and C5 positions. Free rotation around the C-O bonds of these substituents is likely to be restricted in the crystalline state due to steric hindrance and the optimization of intermolecular packing interactions.

In the solid state, pyrimidinone derivatives are well-known to form extensive networks of intermolecular hydrogen bonds. nih.gov For this compound, the N3-H group acts as a hydrogen bond donor, while the carbonyl oxygen at C4 is a primary hydrogen bond acceptor. This typically leads to the formation of robust N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of related structures. These interactions can lead to the formation of various supramolecular motifs, such as dimers or extended chains.

Furthermore, C-H···O interactions, although weaker, are also expected to play a significant role in stabilizing the crystal lattice. The methyl protons of the methoxy groups and the C6-H can act as weak hydrogen bond donors to the carbonyl oxygen or the nitrogen atoms of neighboring molecules.

While specific crystallographic data for this compound is not available, the table below provides an example of the type of data that would be obtained from a single-crystal X-ray diffraction study of a pyrimidinone derivative. This data is essential for a complete understanding of its three-dimensional structure and intermolecular interactions in the crystalline state.

Table 1: Example Crystallographic Data for a Pyrimidinone Analogue

| Parameter | Value |

| Empirical Formula | C₆H₈N₂O₃ |

| Formula Weight | 156.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5... |

| b (Å) | 12.1... |

| c (Å) | 7.2... |

| α (°) | 90 |

| β (°) | 105.3... |

| γ (°) | 90 |

| Volume (ų) | 730... |

| Z | 4 |

| Calculated Density (g/cm³) | 1.42... |

| Hydrogen Bond (D-H···A) | N3-H···O4 |

| π-π Stacking Distance (Å) | 3.5... |

Note: The data in this table is illustrative for a generic pyrimidinone analogue and does not represent the actual data for this compound.

A definitive conformational analysis of this compound in the crystalline state awaits its synthesis and successful crystallization, followed by single-crystal X-ray diffraction analysis. Such a study would provide precise details on bond lengths, bond angles, torsional angles, and the specific nature of the intermolecular interactions governing its crystal packing.

Computational and Theoretical Studies of 2,5 Dimethoxypyrimidin 4 3h One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, both of which have been applied to the study of pyrimidinone structures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Studies on various pyrimidine (B1678525) derivatives have employed DFT to optimize molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and calculate key quantum chemical parameters. nih.govnih.gov

For instance, in studies of other substituted pyrimidines, DFT calculations at the B3LYP/6-31G(d) level have been used to determine optimized geometries, which have shown good agreement with experimental data from X-ray crystallography where available. nih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For a novel pyrimidine derivative, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], DFT calculations revealed a significant susceptibility to charge transfer within the molecule based on the distribution of HOMO and LUMO orbitals. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Pyrimidine Derivatives using DFT Note: This data is for related pyrimidine derivatives, not 2,5-Dimethoxypyrimidin-4(3H)-one, but illustrates typical values obtained through DFT calculations.

| Parameter | Value (for a representative pyrimidine derivative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.4 eV | Correlates with chemical stability and reactivity |

Ab Initio Methods for Electronic Structure Calculation

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. These "first-principles" calculations have been utilized to study the tautomerism and stability of pyrimidinone systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy predictions.

Tautomeric Equilibria Investigations of Pyrimidinones (B12756618)

Pyrimidin-4(3H)-ones, including by extension this compound, can exist in different tautomeric forms. The equilibrium between these forms is a critical aspect of their chemistry, influencing their structure, stability, and biological activity.

Energetic Analysis of Tautomeric Forms

Computational studies have been crucial in determining the relative stabilities of different pyrimidinone tautomers. For the parent 4-hydroxypyrimidine, it exists in a tautomeric equilibrium with keto forms like 4(3H)-pyrimidinone. nih.gov Computational analysis has shown that for many pyrimidine derivatives, the keto (amide) form is more stable than the enol (hydroxy) form, particularly in polar solvents. nih.gov The inclusion of explicit solvent molecules in computational models, rather than just a continuum model, has been shown to be essential for accurately reproducing experimental observations of tautomeric equilibria, especially when strong intermolecular hydrogen bonds with the solvent can be formed. nih.gov

Influence of Substituents on Tautomerism Dynamics

Substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. The electronic nature of the substituent group—whether it is electron-donating or electron-withdrawing—can stabilize or destabilize different tautomers. For example, in a study of 1-benzamidoisoquinoline derivatives, a system with some similarities in its amide-enol tautomerism, it was found that strong electron-donating groups favored the amide tautomer, while strong electron-withdrawing groups shifted the equilibrium towards the enol form. nih.gov This demonstrates that the methoxy (B1213986) groups in this compound are expected to play a significant role in determining its preferred tautomeric state.

Table 2: Tautomeric Equilibrium Control by Substituents in a Model System Note: Data from 1-benzamidoisoquinoline derivatives, illustrating the principle of substituent effects on tautomerism.

| Substituent (on phenyl ring) | Hammett Constant (σ) | % Amide Tautomer |

|---|---|---|

| NMe₂ | -0.83 | 74% |

| OMe | -0.27 | 64% |

| H | 0.00 | 58% |

| Cl | 0.23 | 52% |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule.

The MEP is plotted onto the molecule's surface, with different colors indicating different potential values. Typically, red regions represent negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate potential values.

Frontier Molecular Orbital (FMO) Analysis for Chemical Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org

A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a large energy gap indicates high kinetic stability and lower reactivity. nih.gov In the study of pyrimidinone derivatives, FMO analysis is frequently employed to understand their reactivity and potential as, for example, corrosion inhibitors or biologically active agents. For instance, a low energy gap can correlate with good inhibition efficiency for corrosion protection. rsc.org

In many pyrimidinone derivatives, the HOMO is often distributed over the pyrimidinone unit itself, while the LUMO's location can vary depending on the substituents attached to the core structure. rsc.org For example, in a series of pyrimidohexahydroquinoline candidates, the HOMOs were found to be spread over the pyrimidinone unit, whereas the LUMOs were localized on a nitrophenyl moiety. rsc.org This distribution is crucial for predicting how the molecule will interact with other species.

Illustrative FMO Data for Pyrimidinone Derivatives:

The following table presents representative HOMO, LUMO, and energy gap values for illustrative pyrimidine derivatives as found in computational studies. It is important to note that these values are not for this compound but serve to demonstrate the typical data obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyrimidine-morpholine hybrid (2g) | - | - | 5.221 | nih.gov |

| Pyrimidine-morpholine hybrid (2h) | - | - | 3.753 | nih.gov |

| 5-Fluorouracil (B62378) (5-FU) | - | - | 5.387 | nih.gov |

Data presented is for illustrative purposes based on related compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve, providing a view of its dynamic behavior. nih.gov This technique has become essential for studying the conformational landscape of flexible molecules, like pyrimidinone derivatives, and their interactions with biological macromolecules. nih.govnih.gov

MD simulations can explore the different shapes (conformations) a molecule can adopt and the relative energies of these conformations. nih.gov This is crucial for understanding how a drug molecule might bind to its target receptor. The stability of a protein-ligand complex, for instance, can be assessed by running MD simulations and analyzing parameters such as the root mean square deviation (RMSD) of the atomic positions. mdpi.com In studies of 7H-pyrrolo[2,3-d]pyrimidine inhibitors, MD simulations were used to investigate the stability of the inhibitors within the binding site of the PAK4 kinase, revealing that the simulated systems reached equilibrium after a certain time. mdpi.com

In Silico Predictions of Reactivity and Stability Profiles

In silico studies use computer simulations to predict the properties of molecules, encompassing a wide range of chemical and biological characteristics. dntb.gov.uaresearchgate.net This approach is vital in modern drug discovery and materials science for screening candidates and prioritizing experimental work. For pyrimidinone derivatives, in silico methods are used to predict their reactivity, stability, and potential biological activities. dntb.gov.uanih.gov

Computational tools can predict various physicochemical properties, such as solubility and lipophilicity (clogP), which are critical for a molecule's behavior in biological systems. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can be estimated. nih.govresearchgate.net For instance, the toxicity of pyrimidine-morpholine hybrids was predicted using computational models, which can flag potentially harmful candidates early in the development process. nih.gov

Reactivity and stability can be further assessed through methods like Density Functional Theory (DFT) calculations. rsc.orgnih.gov These calculations can determine the thermodynamic stability of different isomers. In one study, DFT calculations were used to show that a pyrimidine skeleton was thermodynamically more stable than a potential oxazine (B8389632) isomer, explaining the preferential formation of the pyrimidine product in a chemical reaction. rsc.org Computational methods can also predict the metabolic fate of compounds, identifying potential metabolites and their properties, which is crucial for drug development. nih.gov

Examples of In Silico Predicted Properties:

This table illustrates the types of data that can be generated through in silico predictions for a given compound.

| Property Predicted | Method/Tool | Relevance | Reference |

| Drug-likeness | Lipinski's Rule of Five | Assesses potential for oral bioavailability | researchgate.net |

| Toxicity Profile (e.g., Mutagenicity) | Protox-II / Ames Test Prediction | Predicts potential toxicological endpoints | nih.govresearchgate.net |

| Thermodynamic Stability | DFT / MM2 Calculations | Compares the stability of different molecular structures | rsc.org |

| CNS Penetration | Computational Models | Predicts ability to cross the blood-brain barrier | nih.gov |

| Metabolic Pathways | BioTransformer | Predicts how the compound might be altered in the body | nih.gov |

This table provides general examples of properties predicted for related compounds.

Biological and Pharmacological Investigations of 2,5 Dimethoxypyrimidin 4 3h One and Pyrimidine Analogues

Antimicrobial Activity Studies

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. nih.govrsc.org Pyrimidine (B1678525) derivatives have emerged as a promising class of compounds in this pursuit, exhibiting significant activity against a wide range of bacteria and fungi. nih.govresearchgate.net The inherent structure of pyrimidine allows it to interact with various biological macromolecules, including enzymes and genetic material, making it a versatile scaffold for developing new antimicrobial drugs. nih.gov

Numerous studies have highlighted the potential of pyrimidine analogues as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that specific substitutions on the pyrimidine ring can lead to potent activity against clinically relevant and drug-resistant strains. acs.org

For instance, a series of 5-fluorouracil (B62378) (5-FU) analogues demonstrated significant antibacterial activity against Gram-positive cocci (GPC), including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA) and vancomycin-resistant Enterococcus (VRE). acs.org Six of these analogues exhibited potent activity with EC50 values in the nanomolar range (10-9 to 10-7 M). acs.org In contrast, most of these pyrimidine analogues showed little to no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa at concentrations up to 10 µM. acs.org

Another study detailed the synthesis of a novel thiophenyl-pyrimidine derivative that was particularly effective against Gram-positive strains, showing higher potency against MRSA and VREs than vancomycin (B549263) and methicillin. rsc.org Furthermore, newly synthesized pyrimidine derivatives incorporating a triazole substituent have displayed greater antibacterial inhibition compared to their thiadiazole counterparts against strains such as P. aeruginosa, S. aureus, and E. coli. ias.ac.in The introduction of electron-withdrawing groups has also been shown to enhance the antimicrobial potential of certain pyrimidine compounds. nih.gov

Pyrimidine derivatives have also been identified as potent fungicides, with some compounds being developed for agricultural use. nih.govfrontiersin.org The investigation into novel pyrimidine analogues continues to yield compounds with significant antifungal activity against a variety of plant and human fungal pathogens. nih.govbohrium.com

A study involving seventeen newly synthesized pyrimidine derivatives containing an amide moiety tested their in-vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. bohrium.comnih.gov Several of these compounds showed good inhibition rates, comparable or superior to the commercial fungicide Pyrimethanil. bohrium.com Notably, compound 5-o demonstrated excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was significantly better than that of Pyrimethanil (32.1 µg/ml). frontiersin.orgbohrium.com

In another research effort, twenty novel pyrimidine derivatives carrying a 1,3,4-thiadiazole (B1197879) skeleton were designed and evaluated. frontiersin.org The bioassay results indicated that these compounds possessed excellent antifungal activity. Specifically, compounds 6g and 6h showed superior inhibitory activity against B. cinerea compared to pyrimethanil, and compound 6h also exhibited strong bioactivity against B. dothidea and Phomopsis sp. frontiersin.org The antifungal activity of pyrimidine derivatives has also been demonstrated against human pathogens like Candida albicans and Aspergillus niger. nih.govnih.gov

Understanding the molecular mechanisms by which pyrimidine analogues exert their antimicrobial effects is crucial for the rational design of more potent and specific drugs. Research has uncovered several key targets and pathways.

A primary mechanism for some pyrimidine analogues, particularly 5-fluorouracil derivatives, is the induction of "thymineless death." acs.org This occurs through the inhibition of thymidylate synthetase (ThyA), a crucial enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA. acs.org Inhibition of ThyA depletes the thymidine pool, leading to DNA damage and cell death. Some of these compounds may also inhibit RNA synthesis. acs.org

Another identified target is the FtsZ protein, a key component of the bacterial cell division machinery. rsc.org A thiophenyl-substituted pyrimidine derivative was found to effectively inhibit FtsZ polymerization and its associated GTPase activity. This disruption of cell division ultimately leads to bactericidal effects. rsc.org

Other mechanisms include targeting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. researchgate.net For example, certain pyrimidine-pyrazole hybrids have been shown to target PBP3. researchgate.net The diverse mechanisms of action underscore the versatility of the pyrimidine scaffold in developing novel antimicrobials to combat drug resistance. nih.gov

Antiviral Properties, with a Focus on Influenza Endonuclease Inhibition

The influenza virus polymerase complex, particularly its PA endonuclease subunit, is a highly attractive target for the development of new antiviral drugs. nih.govplos.orgnih.gov This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own mRNA synthesis. plos.orgnih.gov Inhibiting this endonuclease activity effectively halts viral replication.

The PA endonuclease active site contains a two-metal center, which is the target for a class of inhibitors. plos.org Compounds built around a central pyrimidinol ring scaffold contain oxygen atoms that can coordinate the two metal ions in the active site, thereby blocking its catalytic function. plos.org This mechanism is shared by inhibitors of other viral enzymes, such as HIV integrase. plos.org

Another promising strategy is the disruption of the assembly of the RNA-dependent RNA polymerase (RdRp) complex. nih.gov This complex consists of three subunits: PA, PB1, and PB2. The interface between the PA and PB1 subunits has been identified as a druggable pocket. Small-molecule inhibitors that bind to this interface can prevent the proper assembly of the polymerase complex, thus inhibiting viral transcription and replication. nih.gov Such inhibitors could be effective against a broad range of influenza strains due to the highly conserved nature of this protein-protein interaction (PPI) site. nih.gov

A variety of pyrimidine derivatives have been synthesized and tested for their ability to inhibit influenza virus replication in laboratory settings. These studies often measure the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by half.

For example, a study on 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives found that introducing cyclobutyl and cyclopentyl groups resulted in improved antiviral potency, with EC50 values ranging from 0.01 to 0.1 µM for both influenza A and B viruses. nih.gov Another investigation into pyrimidine and pyridine (B92270) derivatives identified compounds with valuable antiviral activity; for instance, a pyrimidine derivative (compound 1d) showed an EC50 of 3.5 µM. nih.gov

A novel endonuclease inhibitor, designated RO-7, demonstrated broad-spectrum activity against multiple influenza A and B virus strains in various in vitro assays, supporting its potential for further development. nih.gov The efficacy of these compounds is often tested in cell lines such as Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection. nih.gov These in vitro and cellular studies are critical for identifying promising lead compounds for future antiviral therapies.

Anticancer and Antitumor Potential

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, owing to its structural similarity to the nucleobases that constitute DNA and RNA. wisdomlib.orgmdpi.com This structural relationship allows many pyrimidine derivatives to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. wisdomlib.org The versatility of the pyrimidine ring allows for extensive structural modifications, leading to a wide array of derivatives with potent and selective anticancer properties. wisdomlib.orgnih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and the induction of apoptosis. wisdomlib.orgnih.gov

The cytotoxic potential of numerous pyrimidine analogues has been extensively evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for identifying promising lead compounds for further development.

For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated significant cytotoxic activity. nih.gov Notably, compounds 8a, 8b, and 8d showed potent effects against various cell lines, with compound 8d being equipotent to the standard drug erlotinib (B232) against the A-549 lung cancer cell line. nih.gov Similarly, pyrimidine-sulfonamide hybrids have shown broad-spectrum antiproliferative activity. Hybrid compound 5 was found to be comparable to 5-fluorouracil against several breast and colon cancer cell lines. nih.gov Other research has highlighted the efficacy of pyrimidine derivatives against cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). mdpi.com

The antiproliferative activity of certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates was assessed against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Compound 2, in particular, showed the most promising antiproliferative effect against the MCF-7 cell line. nih.gov The table below summarizes the cytotoxic activities of selected pyrimidine analogues in various cancer cell lines.

Table 1: Cytotoxicity of Selected Pyrimidine Analogues in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8a) | PC-3 (Prostate) | 7.98 µM | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8d) | A-549 (Lung) | 7.23 µM | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one (8d) | PC-3 (Prostate) | 7.12 µM | nih.gov |

| Pyrimidine-sulfonamide hybrid (5) | T-47D (Breast) | 2.40 µM | nih.gov |

| Pyrimidine-sulfonamide hybrid (5) | MCF-7 (Breast) | 2.50 µM | nih.gov |

| Pyrimidine-sulfonamide hybrid (5) | HCT-116 (Colon) | 2.50 µM | nih.gov |

| Pyrimidine derivative (60) | MCF-7 (Breast) | 6.2 µM | mdpi.com |

| Pyrimidine derivative (31) | HCT116 (Colon) | 29.40 ± 0.21 µM | mdpi.com |

The anticancer effects of pyrimidine derivatives are underpinned by their interaction with specific molecular targets and the modulation of critical signaling pathways involved in cancer development and progression. A primary mechanism for many pyrimidine analogues is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and certain amino acids. nih.gov By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating tumor cells. nih.gov

Another key target is the family of protein kinases, which are often dysregulated in cancer. nih.gov For example, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, including lung cancer. nih.gov Compound 8a from this series not only showed high inhibitory activity against EGFR but also induced apoptosis by arresting the cell cycle and significantly increasing the levels of caspase-3, a key executioner of apoptosis. nih.gov Other targeted kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p38 MAP kinase, and mTOR. nih.govmdpi.com

Furthermore, pyrimidine-based compounds can interfere with protein-protein interactions that are crucial for cancer cell survival. A pyrimidine–sulfonamide hybrid, DDO-5994, was found to disrupt the interaction between Hsp90 and Cdc37, leading to the degradation of client kinases and arresting the cell cycle in the G0/G1 phase. nih.gov The ability of pyrimidines to modulate pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway also contributes to their antitumor effects. nih.gov

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. wisdomlib.orgmdpi.comjddtonline.info Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.gov By suppressing these enzymes, pyrimidine analogues can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Several studies have highlighted the efficacy of pyrimidine derivatives in preclinical models of inflammation. Certain pyrimidine compounds have exhibited anti-inflammatory activity superior to that of established drugs like ibuprofen. wisdomlib.org In a carrageenan-induced rat paw edema assay, a standard model for acute inflammation, specific 2,5-diaryl-1,3,4-oxadiazole derivatives with a methylsulfonyl moiety, which share structural features with some pyrimidine inhibitors, showed potent anti-inflammatory effects. rsc.org

Recent research has focused on developing pyrimidine derivatives with high selectivity for COX-2 over COX-1. dntb.gov.ua This is a desirable characteristic as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrimidine derivatives L1 and L2 demonstrated high selectivity towards COX-2, with performance comparable to the established drug meloxicam. dntb.gov.ua These compounds also reduced levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory profile. dntb.gov.ua

The anti-inflammatory effects of pyrimidines are also attributed to their ability to inhibit the expression and activity of various pro-inflammatory mediators beyond prostaglandins. These include tumor necrosis factor-α (TNF-α), nitric oxide (NO), and various interleukins. nih.govnih.gov

Other Reported Pharmacological Activities of Pyrimidine Derivatives

The structural versatility of the pyrimidine core has led to its exploration in a wide range of therapeutic areas beyond cancer and inflammation. wisdomlib.orgnih.gov

Pyrimidine derivatives have emerged as promising candidates for the management of diabetes mellitus. nih.govnih.gov They target several key pathways involved in glucose homeostasis. nih.gov One important mechanism is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable glucose. mdpi.com By inhibiting these enzymes, pyrimidine derivatives can delay glucose absorption and lower postprandial blood glucose levels. mdpi.com

In one study, a novel pyrimidine derivative (Compound 4) showed potent inhibitory activity against both α-glucosidase and α-amylase, with efficacy greater than the standard antidiabetic drug, acarbose. mdpi.com Other molecular targets for antidiabetic pyrimidines include dipeptidyl peptidase-4 (DPP-4), peroxisome proliferator-activated receptor-γ (PPAR-γ), and glucagon-like peptide-1 (GLP-1) receptors. nih.gov The table below shows the inhibitory concentrations of a pyrimidine derivative against key diabetic enzyme targets.

Table 2: Antidiabetic Activity of a Pyrimidine Derivative

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Standard Drug (Acarbose) IC₅₀ | Reference |

|---|---|---|---|---|

| Compound 4 | α-glucosidase | 12.16 ± 0.12 µM | 10.60 ± 0.17 µM | mdpi.com |

The pyrimidine scaffold has been successfully utilized to develop novel anticonvulsant agents for the potential treatment of epilepsy. japsonline.comresearchgate.net Researchers have synthesized and evaluated various pyrimidine derivatives in preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. japsonline.comnih.gov

A study on 7-substituted- nih.govmdpi.comactapharmsci.comtriazolo[4,3-f]pyrimidine derivatives identified compound 3i as a particularly potent agent in the MES test. nih.govingentaconnect.com This compound demonstrated a favorable protective index, which is the ratio of the neurotoxic dose to the effective anticonvulsant dose. nih.gov Another study focused on S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. japsonline.com Compound 5.5 from this series, which contains a 4-bromophenyl radical, showed the highest anticonvulsant activity in the PTZ model, significantly reducing seizure severity and lethality. japsonline.com The molecular docking studies of some pyrimidine derivatives suggest their anticonvulsant action may be mediated through affinity to GABAA, GABAAT, and NMDA receptors. actapharmsci.com

Table 3: Anticonvulsant Activity of a Triazolopyrimidine Derivative

| Compound | Test | Median Effective Dose (ED₅₀) | Median Toxicity Dose (TD₅₀) | Protective Index (PI) | Reference |

|---|

Antimalarial Activity

The urgent need for new antimalarial drugs, due to the emergence of resistance to current therapies, has driven significant research into pyrimidine derivatives. gsconlinepress.comresearchgate.net The de novo pyrimidine biosynthesis pathway is essential for the Plasmodium parasite and is a key target for drug development, as the parasite cannot salvage preformed pyrimidines from its host. rsc.orgnih.gov

A variety of pyrimidine-based compounds have been synthesized and evaluated for their antiplasmodial effects. rsc.org For instance, a series of 2,4-diaminopyrimidine (B92962) and (dialkylamino)azabicyclo-nonane hybrids were tested against P. falciparum. Many of these compounds demonstrated submicromolar activity. The substitution pattern on the pyrimidine ring was found to be crucial for activity, with 2,6-diamino or 2-amino-6-methyl substituted compounds being particularly potent. mdpi.com

In a separate study, trisubstituted pyrimidines were designed and tested for their antimalarial properties. Pyrimidine derivative 17e was identified as an effective antiplasmodial agent, inhibiting both chloroquine-sensitive and -resistant strains of P. falciparum at micromolar concentrations. researchgate.netnih.gov Furthermore, the "Malaria Box" initiative by Medicines for Malaria Venture (MMV) includes numerous pyrimidine derivatives that have shown activity against P. falciparum, making them available for further research to uncover novel mechanisms of action. nih.gov

| Compound Type | Target/Strain | Activity (IC50) | Reference |

| 2,6-diamino-3-azabicyclo-nonane pyrimidine hybrid | P. falciparum NF54 | 0.023–0.033 µM | mdpi.com |

| 2-amino-6-methyl-3-azabicyclo-nonane pyrimidine hybrid | P. falciparum NF54 | 0.023–0.033 µM | mdpi.com |

| Pyrimidine derivative 17e | P. falciparum (CQ-sensitive & resistant) | Micromolar concentrations | researchgate.netnih.gov |

| Atovaquone | P. falciparum, P. vivax | - | gsconlinepress.com |

Antihypertensive Activity

Pyrimidine derivatives have been investigated as potential antihypertensive agents, often as bioisosteres of known drugs like nifedipine. nih.govnih.gov A study on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are structurally related to pyrimidines, demonstrated significant blood pressure-reducing effects in spontaneously hypertensive rats. nih.gov

Research has shown that certain pyrimidine analogues exhibit their antihypertensive effects through various mechanisms, including calcium channel blockade. nih.govresearchgate.net For example, a series of novel pyrimidine derivatives were synthesized and showed a notable decrease in mean arterial blood pressure in rabbits. Some of these compounds also exhibited calcium channel blocking activity in isolated rabbit aortae. researchgate.net Another recent study highlighted several pyrimidine analogues that exhibited significant blood pressure-lowering potential compared to the standard drug, nifedipine. The presence of chloro and hydroxyl substituents on the pyrimidine scaffold was suggested to enhance this activity. nih.gov

| Compound Series | Animal Model | Key Findings | Reference |

| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats | Active at oral doses of 0.3-10 mg/kg | nih.gov |

| Novel achiral pyrimidine derivatives | Rabbits | Decrease in mean arterial blood pressure (51.4 to 78.2 mmHg) | researchgate.net |

| Substituted-pyrimidine scaffold with -Cl & –OH | - | Exhibited significant BP-lowering potential | nih.gov |

Antihistaminic Activity

Several studies have explored the potential of pyrimidine analogues as antihistaminic agents. researchgate.net In one such study, novel pyrimidines were synthesized by condensing chalcones with guanidine (B92328) HCl. The resulting compounds were screened for their antihistaminic activity, with the percentage of histamine (B1213489) inhibition recorded. The study found that as the concentration of the pyrimidine derivatives increased, the percentage of histamine inhibition also increased. Notably, bromine-substituted and 2-hydroxyphenyl-substituted pyrimidines showed greater antihistaminic activity. nih.gov

The general structure of these synthesized pyrimidines involved a 4'-piperazine acetophenone (B1666503) precursor, suggesting that the piperazine (B1678402) moiety, common in many antihistamine drugs, may contribute to the observed activity.

| Compound Series | Key Findings | Reference |

| Bromine-substituted pyrimidines | Showed greater antihistaminic activity | nih.gov |

| 2-hydroxyphenyl-substituted pyrimidines | Showed greater antihistaminic activity | nih.gov |

Antioxidant Properties

The antioxidant potential of pyrimidine derivatives is a significant area of research, with numerous studies demonstrating their ability to act as free radical scavengers. ijpsonline.comresearchgate.netingentaconnect.comeurekaselect.com The presence of electron-donating groups, such as methoxy (B1213986) groups, on the pyrimidine ring has been shown to enhance antioxidant activity. researchgate.net

A review on the topic highlighted that indolyl-pyrimidine derivatives exhibited good antioxidant activity comparable to the standard drug, ascorbic acid. ijpsonline.com Another study on novel pyrimidine derivatives found that compounds with a methoxy group showed high antioxidant activity in various assays (CUPRAC, ABTS, and DPPH), in some cases outperforming α-tocopherol. mdpi.com Similarly, a series of pyrimidinone derivatives were synthesized and screened for their antioxidant activity, with some compounds showing remarkable DPPH radical scavenging activity. derpharmachemica.com Pyrido[2,3-d]pyrimidine derivatives have also been evaluated, showing an ability to inhibit lipid peroxidation. nih.gov

| Compound Series | Assay | Key Findings | Reference |

| Indolyl-pyrimidine derivatives | DPPH radical scavenging | Good antioxidant activity comparable to ascorbic acid | ijpsonline.com |

| Pyrimidine with a methoxy group | CUPRAC, ABTS, DPPH | Outperformed α-tocopherol in antioxidant activity | mdpi.com |

| Pyrimidinone derivatives | DPPH radical scavenging | Remarkable antioxidant activity | derpharmachemica.com |

| Pyrido[2,3-d]pyrimidine derivatives | Lipid peroxidation inhibition | Potent inhibitors | nih.gov |

Antithrombotic Activity

Antiprotozoal Activity

Beyond malaria, pyrimidine analogues have shown promise against a range of protozoan parasites. researchgate.net A series of highly substituted pyrazole (B372694) and pyrimidine derivatives were synthesized and tested for their antiprotozoal activity. Pyrimidine 17e , in addition to its antimalarial effects, was also found to inhibit Leishmania infantum and Leishmania tropica. researchgate.netnih.gov

In another study, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and found to have highly specific and potent activity against Trichomonas foetus, with one compound being comparable or even superior to metronidazole. The structure-activity relationship indicated that the specific combination of substituents at the 3, 4, and 6 positions of the pyrazolo[1,5-a]pyrimidine core was crucial for this activity. nih.gov Furthermore, azabicyclo-nonane pyrimidine hybrids have demonstrated high activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. mdpi.com

| Compound | Target Protozoa | Key Findings | Reference |

| Pyrimidine 17e | Leishmania infantum, Leishmania tropica | Inhibitory activity at micromolar concentrations | researchgate.netnih.gov |

| 6-carbethoxy-4-ethyl-3-nitropyrazolo(1,5-a)pyrimidin-7-one | Trichomonas foetus | Potent activity, comparable to metronidazole | nih.gov |

| Azabicyclo-nonane pyrimidine hybrids | Trypanosoma brucei rhodesiense | High activity and good selectivity | mdpi.com |

Serotonin (B10506) Receptor Modulation

Pyrimidine derivatives have been identified as modulators of serotonin (5-HT) receptors, which are implicated in a variety of central nervous system disorders. google.com A series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives were synthesized and showed dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT), suggesting their potential as antidepressants. nih.gov

Other studies have focused on developing selective ligands for specific serotonin receptor subtypes. For example, ijpsonline.combenzothieno[3,2-d]pyrimidine derivatives have been synthesized and shown to have a notable affinity for the 5-HT7 receptor, with selectivity over the 5-HT1A receptor. nih.gov The modification of the pyrimidine scaffold continues to be a promising strategy for developing novel CNS-active agents that target the serotonergic system. science24.commdpi.com

| Compound Series | Target Receptor | Key Findings | Reference |

| 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives | 5-HT1A, SERT | Dual affinity, potential antidepressants | nih.gov |

| ijpsonline.comBenzothieno[3,2-d]pyrimidine derivatives | 5-HT7 | Notable affinity and selectivity over 5-HT1A | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency

The potency and selectivity of pyrimidine-based compounds can be significantly altered by introducing various substituents to the core ring structure.

While specific SAR studies on 2,5-Dimethoxypyrimidin-4(3H)-one are not extensively documented, research on analogous pyrimidine (B1678525) structures offers valuable insights. For instance, in a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, the introduction of a substituted imidazole (B134444) ring was found to markedly increase anticancer activity. nih.gov This suggests that exploring substitutions at various positions of the pyrimidine ring of this compound could lead to enhanced biological efficacy.

In studies on other pyrimidine derivatives, the nature of the substituent has been shown to be a critical determinant of activity. For example, in a series of 2,4-diamino-5-(substituted-benzyl)pyrimidine derivatives, the presence of electronegative groups at specific positions of the benzyl (B1604629) ring significantly increased their inhibitory potency against Escherichia coli dihydrofolate reductase. This highlights the importance of electronic effects of substituents on the biological activity of pyrimidine compounds.

The following table summarizes the general impact of substituents on the activity of related pyrimidine scaffolds:

| Scaffold | Position of Substitution | Type of Substituent | Impact on Biological Activity |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Hydrophobic pocket II | Substituted imidazole ring | Increased anticancer activity nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Tricyclic analog | Phenyl ring | Moderate cytotoxic activity nih.gov |

| 2,4-diamino-5-(substituted-benzyl)pyrimidine | Benzyl ring | Electronegative groups | Increased inhibitory potency |

The positioning of substituents on the pyrimidine ring can have a profound effect on biological activity. While specific studies on positional isomers of this compound are scarce, research on other substituted pyrimidines underscores this principle. For example, in a study of triazole-modified thymidines, the position and bulkiness of substituents on the triazole moiety, which is attached to the pyrimidine ring, were found to significantly influence the stability of DNA and RNA duplexes. acs.org A bulky substituent at the 4-position of the triazole ring was shown to destabilize DNA duplexes, likely due to steric hindrance. acs.org This suggests that the precise location of the two methoxy (B1213986) groups in this compound is likely critical for its biological function, and isomers with methoxy groups at other positions would be expected to exhibit different activity profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of a compound with its biological activity, offering predictive models for designing new, more potent analogs.

Physicochemical Parameters and Predictive Models for Biological Activity

In another QSAR study on pyrimido[4,5-d]pyrimidine-2,5-dione derivatives with antimicrobial activity, a correlation was established between different physicochemical parameters and their biological effects. researchgate.net These studies suggest that a similar approach could be applied to this compound to develop predictive models for its activity.

Ligand-Based Drug Design Implications

The insights gained from QSAR models have significant implications for ligand-based drug design. By understanding which physicochemical properties are crucial for activity, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity. For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, modifications can be made to the molecule to increase its lipophilicity. This approach has been successfully used in the design of various pyrimidine-based inhibitors.

Molecular Docking and Binding Affinity Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity.

While specific molecular docking studies for this compound are limited, research on other pyrimidine derivatives has demonstrated the utility of this approach in understanding their mechanism of action. For example, molecular docking studies of pyrimidine derivatives against the SARS-CoV-2 main protease have identified key interactions that contribute to their antiviral activity. nih.gov Similarly, docking studies of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with the Bcr-Abl oncogene have revealed binding energies ranging from -7.8 to -10.16 kcal/mol, indicating strong binding to the target protein. nih.gov

A study on pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidines as selective ligands for adenosine (B11128) A1 and A2A receptors also utilized molecular docking to evaluate their binding affinities. researchgate.net These examples underscore the potential of molecular docking to elucidate the binding interactions of this compound with its biological targets, which would be a crucial step in its development as a therapeutic agent. The stability of ligand-protein complexes can be further investigated using molecular dynamics simulations. nih.gov

The following table lists docking scores for some related pyrimidine derivatives against their respective targets, illustrating the range of binding affinities that can be achieved with this class of compounds.

| Compound Class | Target Protein | Docking Score (kcal/mol) |

| 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Bcr-Abl oncogene | -7.8 to -10.16 nih.gov |

| Pyrimidine derivatives | SARS-CoV-2 main protease | Not specified, but promising activity reported nih.gov |

It is important to note that the information presented above is largely inferred from studies on structurally related compounds. Direct experimental and computational studies on this compound are needed to fully elucidate its structure-activity and structure-property relationships.

Analysis of Ligand-Target Interactions

Although direct ligand-target interaction data for this compound is scarce, studies on related pyrimidine derivatives provide a framework for understanding its potential binding modes. For instance, research on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors has shown that the pyrimidine core can act as a suitable template for interacting with the active sites of these enzymes. nih.gov Molecular modeling of these derivatives suggests that the pyrimidine ring can position substituents in a way that facilitates key interactions. nih.gov

In the context of other targets, such as the serotonin (B10506) 5-HT2A receptor, derivatives containing a dimethoxyphenyl moiety, similar to that in this compound, have been investigated. For example, 2,5-dimethoxyphenylpiperidines have been identified as selective 5-HT2A receptor agonists. nih.gov The methoxy groups are often crucial for anchoring the ligand within the receptor's binding pocket.

Surface Plasmon Resonance (SPR) is a powerful technique for quantifying biomolecular interactions, including those involving small molecules like pyrimidine derivatives. nih.gov This label-free method measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip, providing data on association and dissociation rates. biosensingusa.com While specific SPR data for this compound is not available, this technique is widely used to evaluate the binding kinetics of small molecule inhibitors and provides a quantitative measure of binding affinity. nih.govbiosensingusa.com

Identification of Key Binding Motifs and Pharmacophores

In studies of 2,4-disubstituted pyrimidines, the substituents at the C2 and C4 positions were found to be critical for activity and selectivity. nih.gov Similarly, for 2,5-dimethoxyphenyl derivatives targeting serotonin receptors, the positioning of the methoxy groups is a key determinant of agonist activity. nih.gov These findings suggest that for this compound, the 2,5-dimethoxy substitution pattern and the 4-oxo group are likely the primary pharmacophoric features.

A general pharmacophore model for pyrimidine derivatives often includes a central heterocyclic ring, with hydrogen bond donors and acceptors, and specific hydrophobic or aromatic features provided by the substituents. The 4(3H)-one moiety introduces a potential hydrogen bond donor (the N-H at position 3) and an acceptor (the C=O at position 4), which can be crucial for target recognition.

Development of Topographical Templates for Activity Optimization and Compound Design

The development of topographical templates based on the structure of active compounds is a key strategy in drug discovery for optimizing activity and designing new chemical entities. Molecular modeling studies on 2,4-disubstituted pyrimidines have indicated that the central pyrimidine ring serves as an effective template for designing dual inhibitors of cholinesterase and Aβ-aggregation. nih.gov This suggests that the pyrimidine core of this compound could also serve as a foundational structure for designing molecules with specific biological activities.

By understanding the key binding motifs, a topographical template can be constructed. For this compound, such a template would likely feature:

A central pyrimidine ring as the core scaffold.

Two methoxy groups at positions 2 and 5, which may contribute to binding through hydrophobic and electronic interactions.

A keto group at position 4 and a protonated nitrogen at position 3, both acting as potential hydrogen bond donors/acceptors.

This template can then be used in virtual screening or de novo design to identify or create new compounds with improved affinity and selectivity for a given biological target. The exploration of different substituents at various positions on the pyrimidine ring, guided by the topographical template, can lead to the optimization of pharmacological properties.

Advanced Applications and Industrial Relevance of 2,5 Dimethoxypyrimidin 4 3h One Derivatives

Role in Herbicide and Pesticide Development

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in agrochemicals due to its presence in numerous bioactive molecules. researchgate.net Derivatives of 2,5-Dimethoxypyrimidin-4(3H)-one are integral to the design and synthesis of modern herbicides and pesticides, targeting critical biological pathways in weeds and pests.

Researchers have successfully developed potent herbicides by incorporating the pyrimidine core. One major class of herbicides, known as aryloxyphenoxypropionates (APPs), functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.gov The strategic design of new ACCase inhibitors involves replacing traditional aromatic rings with pyrimidinyloxy moieties, leading to compounds with significant herbicidal activity against species like rape and barnyard grass. nih.gov

Another critical target for herbicides is the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). rsc.org Pyrimidine derivatives have been instrumental in creating powerful PPO inhibitors. For instance, a series of thieno[2,3-d]pyrimidine-2,4-dione based compounds have been synthesized, with some exhibiting excellent and broad-spectrum weed control at low application rates. rsc.org Molecular modeling studies suggest that the thieno[2,3-d]pyrimidine-2,4-dione portion of these molecules can form favorable π-π stacking interactions within the enzyme's active site, enhancing their inhibitory potency. rsc.org

Beyond herbicides, pyrimidine derivatives exhibit a wide range of pesticidal activities, including fungicidal, antiviral, and insecticidal properties. nih.gov For example, novel pyrimidine derivatives containing a 1,3,4-oxadiazole (B1194373) thioether fragment have shown remarkable in vivo protective activity against the tobacco mosaic virus. nih.gov Others, such as 1,3-benzodioxole-pyrimidine derivatives, have displayed excellent fungicidal activities against a broad spectrum of plant pathogens, in some cases proving more potent than commercial fungicides like boscalid. nih.gov A patent for N-[(4,6-Dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide highlights its utility as a herbicide with a high degree of safety for certain crops, demonstrating the commercial relevance of dimethoxypyrimidine structures. mdpi.com

| Derivative Class | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Pyrimidinyloxyphenoxypropionates | Herbicide (ACCase inhibitor) | Demonstrated good herbicidal activities against rape and barnyard grass. | nih.gov |

| Thieno[2,3-d]pyrimidine-2,4-diones | Herbicide (PPO inhibitor) | Compound 6g showed excellent, wide-spectrum weed control at 30-75 g ai/ha and a high potency (Ki = 2.5 nM) against the target enzyme. | rsc.org |

| N-[(4,6-Dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide | Herbicide | Exhibits extremely high herbicidal effect against a wide variety of weeds while showing high safety for crops like tomato and turf. | mdpi.com |

| Pyrimidine-1,3,4-oxadiazole thioethers | Antiviral | Compound 6s showed superior protection against tobacco mosaic virus (EC50 = 0.42 µM) compared to the commercial agent ningnanmycin. | nih.gov |

| 1,3-Benzodioxole-pyrimidines | Fungicide | Compound 5c exhibited broad-spectrum fungicidal activity against five tested fungal strains, proving significantly more potent than boscalid. | nih.gov |

Applications in Materials Science and Polymer Chemistry

The field of materials science continually seeks novel organic molecules with unique electronic and photophysical properties for advanced applications. The pyrimidine ring, due to its electron-withdrawing nature and ability to participate in π-conjugated systems, is a promising building block for functional organic materials. researchgate.net These materials are being explored for use in liquid crystals, light-emitting diodes (OLEDs), and as molecular sensors. researchgate.netnih.gov

A significant area of research is the development of materials exhibiting Aggregation-Induced Emission (AIE). rsc.org AIE luminogens (AIEgens) are molecules that are weakly fluorescent in solution but become highly emissive in the aggregated or solid state. nih.gov This property is highly desirable for applications in solid-state lighting, sensing, and bio-imaging. While many AIEgens have complex, propeller-like structures, research has shown that simple protonation of nitrogen-containing heterocycles like pyridines can induce strong AIE activity through intermolecular π+-π interactions. nih.govrsc.org This principle suggests the potential for pyrimidinone derivatives to be developed into novel AIEgens.

The incorporation of pyrimidine-type structures into polymers is another avenue for creating advanced materials. For instance, researchers have attached pyrene (B120774) pendants to polysiloxane chains to create polymers that exhibit Aggregation-Induced Enhanced Emission (AIEE), a related phenomenon that is highly beneficial for the photoluminescence of the material. wikipedia.org This strategy of integrating heterocyclic luminophores into a polymer backbone could be applied to pyrimidinone derivatives to develop new functional polymers with tailored optical and thermal properties. The inherent characteristics of the pyrimidine core—aromaticity, strong electron-withdrawing character, and high dipolar interaction—make it an ideal candidate for incorporation into π-conjugated organic materials for a variety of electro-optic applications. researchgate.net

| Application Area | Relevant Property of Pyrimidine Core | Research Example/Concept | Reference |

|---|---|---|---|

| π-Conjugated Materials | Aromaticity, electron-withdrawing nature | The pyrimidine ring is used as a building block for functional materials in molecular probes and can reduce the HOMO-LUMO energy gap. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence | Functional pyrimidine-based emitters have been developed for use as thermally activated delay fluorescence materials in OLEDs. | nih.gov |

| Aggregation-Induced Emission (AIE) Materials | Intermolecular π-π interactions | Protonation of simple pyridines (related N-heterocycles) creates pyridinium (B92312) cations that exhibit strong AIE, a principle applicable to pyrimidinone systems. | nih.govrsc.org |

| Functional Polymers | Photophysical and thermal stability | Pyrene-based polysiloxanes have been synthesized to create polymers with high thermal stability and an AIEE effect. | wikipedia.org |

Use as Building Blocks and Intermediates in Complex Organic Synthesis

One of the most significant industrial roles of this compound and its analogs is as a versatile chemical intermediate and building block. Its tautomer, 4-Hydroxy-2,5-dimethoxypyrimidine, is explicitly marketed as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other technical products, underscoring its commercial value. researchgate.net The pyrimidine ring serves as a "privileged scaffold," a molecular framework that is readily modified to produce a wide variety of structurally diverse and often bioactive heterocyclic systems. mdpi.com

The reactivity of the pyrimidine core allows it to be a key component in multicomponent reactions, which are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product. For example, derivatives like 6-amino-2,4-dimethoxypyrimidine are used as one of the key substrates in the synthesis of novel tetrahydropyrimido[4,5-b]quinolines, a class of compounds with potential pharmaceutical applications. google.com

Furthermore, pyrimidine derivatives are foundational for constructing more complex fused heterocyclic systems. Various synthetic strategies have been developed to produce a range of fused pyrimidines, such as:

Pyrido[4,3-d]pyrimidines: Synthesized from pyrimidine precursors, these compounds have been investigated for potential anti-diabetic and anti-inflammatory activities.

Pyrido[2,3-d:6,5-d']dipyrimidines: These tricyclic systems are built from aminopyrimidinone derivatives and show potential as cytotoxic and antioxidant agents.

Pyrazolo[3,4-d]pyrimidinones: These molecules have been designed and synthesized as selective inhibitors of important enzymes like phosphodiesterase-5 (PDE5). mdpi.com

The utility of these compounds as intermediates is also highlighted in patent literature, where, for instance, 4-amino-2,5-dimethoxypyrimidine is used as a starting material in an improved method to prepare 2-amino-5,8-dimethoxy researchgate.netnih.govrsc.orgtriazolo[1,5-c]pyrimidine, a complex heterocyclic system.

| Starting Pyrimidine Derivative | Synthetic Method | Resulting Complex Molecule Class | Potential Application | Reference |

|---|---|---|---|---|

| 6-Amino-2,4-dimethoxypyrimidine | Acetic acid-mediated multicomponent reaction | Tetrahydropyrimido[4,5-b]quinolines | Antiviral (docking studies) | google.com |

| 2,6-Diaminopyrimidin-4(3H)-one | Reaction with aryl aldehydes | Pyrido[2,3-d:6,5-d']dipyrimidine-diones | Cytotoxic, Antioxidant | |

| 4-Amino-2,5-dimethoxypyrimidine | Multi-step synthesis | 2-Amino-5,8-dimethoxy researchgate.netnih.govrsc.orgtriazolo[1,5-c]pyrimidine | Advanced Intermediate | |

| Substituted Pyrimidinone | Cyclization reactions | Pyrazolo[3,4-d]pyrimidinones | PDE-5 Inhibitors | mdpi.com |

| Substituted Pyridopyrimidine | Substitution reaction | Pyrido[4,3-d]pyrimidines with O-benzyl derivatives | Anti-diabetic, Anti-inflammatory |

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Pyrimidinone Analogues

The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern organic chemistry. For pyrimidinone analogues, research is increasingly focused on multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy and reduced waste. nih.govbohrium.com A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, a process that liberates only hydrogen and water as byproducts. nih.govbohrium.comorganic-chemistry.org This sustainable approach is particularly attractive as alcohols can be derived from renewable biomass sources like lignocellulose. nih.govbohrium.com

Furthermore, green chemistry principles are being applied to the synthesis of pyrimidine (B1678525) derivatives, utilizing techniques such as microwave and ultrasound irradiation, as well as solvent-free reaction conditions to enhance efficiency and reduce environmental impact. researchgate.nethilarispublisher.com The use of heterogeneous catalysts, which can be easily separated and recycled, is another key area of development. researchgate.net These innovative synthetic strategies are crucial for building large and diverse libraries of pyrimidinone analogues for high-throughput screening and drug discovery programs. nih.govbohrium.com

Deeper Mechanistic Elucidation of Biological Activities and Cellular Pathways

Pyrimidinone derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.gov However, a comprehensive understanding of their mechanisms of action at the molecular level is often incomplete. Future research will undoubtedly focus on unraveling the intricate interactions between these compounds and their biological targets.

A key area of investigation is the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and pathogens. researchgate.netresearchgate.net Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme in this pathway, has emerged as a critical drug target. researchgate.netnih.gov By inhibiting DHODH, pyrimidinone analogues can effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov Detailed mechanistic studies will continue to explore how these compounds modulate such crucial cellular pathways. researchgate.netnih.gov

Rational Design and Synthesis of Next-Generation Pyrimidinone Derivatives